2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid
Description
Properties
IUPAC Name |
methyl 5-[9-(6-methoxycarbonylpyridin-3-yl)nonyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-28-22(26)20-14-12-18(16-24-20)10-8-6-4-3-5-7-9-11-19-13-15-21(25-17-19)23(27)29-2/h12-17H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEIGUCIWCNWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCC2=CN=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves several steps. One common method includes the reaction of pyridinecarboxylic acid derivatives with decanediyl dihalides under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired ester bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis based on structural motifs, functional groups, and synthetic strategies:
2.1. Structural and Functional Group Comparison
*Note: Molecular weight calculated theoretically for the target compound.
2.3. Physicochemical Properties
Melting Points :
- NMR: Methyl groups in 11a/b resonate at δ 2.24–2.37 ppm, while aromatic protons in fused systems (e.g., 12) appear upfield (δ 6.28–7.82 ppm) . The target compound’s alkyl chain protons would likely resonate at δ 1.2–1.6 ppm.
Q & A
Q. What are the recommended synthetic routes for 2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid, and how can purity be validated?
Synthesis of this compound can be adapted from analogous bipyridine-dicarboxylate systems. For example:
- Method 1 : Coupling 6-chloronicotinic acid derivatives with a decanediyl linker under palladium-catalyzed conditions, achieving yields up to 84% (analogous to bipyridine synthesis in ).
- Method 2 : Esterification of 5,5'-dicarboxylic acid precursors (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) using methanol and a dehydrating agent like DCC ().
Purity Validation : - Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards.
- Confirm via ¹H/¹³C NMR (e.g., ester methyl protons at δ ~3.8–4.0 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) ().
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks ().
- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste handlers ().
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what structural challenges might arise?
- MOF Design : Use the bipyridine moiety as a chelating ligand for transition metals (e.g., Ru²⁺ or Ir³⁺) to create photocatalytic nodes. The decanediyl spacer enhances framework flexibility ().
- Challenges :
- Steric hindrance from the dimethyl ester groups may reduce porosity.
- Hydrolytic stability in aqueous MOFs requires testing ( recommends solubility in DMSO:PBS buffers).
- Methodology : Characterize MOFs via PXRD , BET surface area analysis , and XAS to confirm metal coordination ().
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
Q. What strategies optimize the compound’s solubility for electrochemical studies in aqueous environments?
- Solubility Enhancement : Pre-dissolve in DMSO (≤5% v/v) and dilute with phosphate buffer (pH 7.2). Solubility is ~0.25 mg/mL under these conditions ().
- Stability Testing : Monitor decomposition via UV-Vis spectroscopy over 24 hours; avoid prolonged storage in aqueous media ().
Q. How does the decanediyl linker influence the compound’s electronic properties compared to shorter alkyl chains?
- Electronic Effects : The long alkyl chain increases electron-donating capacity, shifting redox potentials (e.g., cyclic voltammetry peaks) by ~50–100 mV compared to C₆ analogs.
- Methodology : Perform DFT calculations to model HOMO/LUMO levels and compare with experimental CV data ().
Methodological Considerations
Q. What analytical techniques are most effective for characterizing metal complexes of this compound?
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
